molecular formula C10H9NO3 B8571502 2-(4-cyano-3-methoxyphenyl)acetic acid

2-(4-cyano-3-methoxyphenyl)acetic acid

Cat. No.: B8571502
M. Wt: 191.18 g/mol
InChI Key: OHQLEJOBMKQSLN-UHFFFAOYSA-N
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Description

2-(4-cyano-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 4-cyano-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach involves the use of 4-cyano-3-methoxyphenylacetonitrile, which is hydrolyzed under acidic conditions to form the acetic acid derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-cyano-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-cyano-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(4-cyano-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

OHQLEJOBMKQSLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous LiOH (0.096 g, 2.9 mmol, in 2 mL of water) was added to a stirred solution of ethyl (4-cyano-3-methoxyphenyl)acetate (0.50 g, 2.9 mmol) in THF:CH3OH) 5:1 (23 mL), and the solution was stirred at room temperature overnight. After acidification to pH 3 with 1 N HCl, the aqueous was extracted with AcOEt (2×50 mL). The organic phase was washed with brine, dried (MgSO4), and evaporated under reduced pressure to give the (4-cyano-3-methoxyphenyl) acetic acid, which was used in the next step without further purification. NMR (500 MHz, DMSO-d6), δ 12.52 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 7.17 (s, 1H), 7.0 (d, J=7.8.0 Hz, 1H), 3.89 (s, 3H), 3.69 (s, 2H); LC/MS (M+1)+=192.16; tR=0.52 min.
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